molecular formula C12H12N2OS B8349917 1-Methyl-5-(benzoylthiomethyl)imidazole

1-Methyl-5-(benzoylthiomethyl)imidazole

Cat. No.: B8349917
M. Wt: 232.30 g/mol
InChI Key: IQKFNMYOHYFAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(benzoylthiomethyl)imidazole is a substituted imidazole derivative characterized by a methyl group at the 1-position and a benzoylthiomethyl group (-CH₂SCOC₆H₅) at the 5-position of the imidazole ring.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

S-[(3-methylimidazol-4-yl)methyl] benzenecarbothioate

InChI

InChI=1S/C12H12N2OS/c1-14-9-13-7-11(14)8-16-12(15)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

IQKFNMYOHYFAJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CSC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

Substituent Effects : The benzoylthio group in 1-methyl-5-(benzoylthiomethyl)imidazole is bulkier and more electron-withdrawing compared to benzyl or chloromethyl groups. This may reduce nucleophilic reactivity at the imidazole ring but enhance stability against electrophilic attacks .

Synthetic Accessibility : While 1-benzylimidazole derivatives are synthesized via alkylation or condensation reactions (e.g., using benzyl halides or aldehydes) , the benzoylthiomethyl group likely requires thiol-specific coupling agents, as seen in analogous oxadiazole-thiol syntheses .

Reactivity with Ozone

Data from studies on imidazole derivatives (Table 1) reveal significant differences in ozone reactivity and product formation:

Table 1: Ozone Reactivity and Product Yields of Selected Azoles

Compound kO₃ (M⁻¹ s⁻¹) O₃:Azole Stoichiometry Major Products (Yield per Azole Consumed)
Imidazole 1.5 × 10⁵ 1.5 Formamide (14%), Formate (54%)
1-Benzylimidazole Not reported 1.8 Unidentified TPs (higher N-retention)
Pyrazole 56 3.5 Unknown TPs (moderate ·OH reactivity)

Key Findings :

  • Reactivity Trends : Imidazole reacts rapidly with ozone (kO₃ = 1.5 × 10⁵ M⁻¹ s⁻¹), while bulkier derivatives like 1-benzylimidazole exhibit higher stoichiometric ozone demand (1.8 mol O₃/mol azole), suggesting steric hindrance slows reaction kinetics .
  • Product Profiles : Simple imidazole degradation yields formamide and formate via ring-opening pathways . In contrast, 1-benzylimidazole retains nitrogen in transformation products (TPs), likely due to stabilized intermediates from the benzyl group . For 1-methyl-5-(benzoylthiomethyl)imidazole, the benzoylthio group may favor sulfur-containing TPs (e.g., sulfoxides or sulfones), though direct evidence is lacking.

Environmental and Toxicological Behavior

  • Biodegradability : Formamide (a common imidazole ozonation product) is polar and biodegradable, but N-formylated TPs of complex imidazoles may exhibit increased toxicity .
  • Toxicity Risks : Maleimide (a pyrrole ozonation product) reacts selectively with thiol groups, posing risks to proteins . The benzoylthio group in 1-methyl-5-(benzoylthiomethyl)imidazole could amplify such effects due to its electrophilic sulfur moiety.

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